For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Enrofloxacin Methyl Ester
This guide provides a comprehensive overview of the chemical properties of Enrofloxacin Methyl Ester, a derivative of the widely used veterinary antibiotic Enrofloxacin. Due to the limited availability of specific experimental data for the methyl ester, this document also includes relevant information on the parent compound, Enrofloxacin, for comparative and contextual purposes.
Introduction
Enrofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is widely used in veterinary medicine to treat a variety of bacterial infections.[2] Enrofloxacin Methyl Ester is the methyl ester derivative of Enrofloxacin. While specific data on the methyl ester is scarce, it is likely synthesized to modify the physicochemical properties of the parent drug, potentially to enhance its lipophilicity or to act as a prodrug.
Chemical and Physical Properties
The following tables summarize the known chemical and physical properties of Enrofloxacin Methyl Ester and its parent compound, Enrofloxacin.
Table 1: Chemical Properties of Enrofloxacin Methyl Ester
| Property | Value | Source |
| IUPAC Name | methyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate | [3] |
| Synonyms | Methyl 1-cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate | [3] |
| CAS Number | 107884-20-8 | [3] |
| Molecular Formula | C₂₀H₂₄FN₃O₃ | [3] |
| Molecular Weight | 373.42 g/mol | [3] |
| Canonical SMILES | CCN1CCN(CC1)c2cc3N(C=C(C(=O)OC)C(=O)c3cc2F)C4CC4 | [3] |
| InChI | InChI=1S/C20H24FN3O3/c1-3-22-6-8-23(9-7-22)18-11-17-14(10-16(18)21)19(25)15(20(26)27-2)12-24(17)13-4-5-13/h10-13H,3-9H2,1-2H3 | [3] |
Table 2: Physicochemical Properties of Enrofloxacin (for comparison)
| Property | Value | Source |
| Melting Point | 219-221 °C | [2] |
| Boiling Point | 560.5 ± 50.0 °C (Predicted) | |
| Solubility | Water: 146 µg/mL at 25°CDMSO: ~1 mg/mL (warmed)DMF: ~10 mg/mL | [4] |
| pKa₁ (Carboxylic Acid) | 5.94 - 6.06 | [4][5] |
| pKa₂ (Piperazinyl Group) | 7.70 - 8.70 | [4][5] |
| LogP | -0.2 (Computed) | [2] |
Experimental Protocols
Proposed Synthesis of Enrofloxacin Methyl Ester
A plausible method for the synthesis of Enrofloxacin Methyl Ester is via Fischer esterification of Enrofloxacin. This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst.[6][7]
Materials:
-
Enrofloxacin
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as a catalyst
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heat source
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve Enrofloxacin in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Enrofloxacin Methyl Ester. Further purification can be achieved by column chromatography or recrystallization.
Analytical Characterization
The synthesized Enrofloxacin Methyl Ester can be characterized using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) is commonly used for the analysis of fluoroquinolones.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the methyl ester, particularly by observing the singlet signal corresponding to the methyl ester protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl stretch.
Mechanism of Action
It is hypothesized that Enrofloxacin Methyl Ester acts as a prodrug, meaning it is inactive in its ester form and requires in vivo hydrolysis to the active parent compound, Enrofloxacin.
Proposed Hydrolysis Pathway
Caption: Proposed in vivo hydrolysis of Enrofloxacin Methyl Ester.
Antibacterial Action of Enrofloxacin
Once hydrolyzed, Enrofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1]
-
DNA Gyrase (a type II topoisomerase): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication.
By inhibiting these enzymes, Enrofloxacin disrupts DNA replication and repair, leading to bacterial cell death.[1]
Caption: Mechanism of action of Enrofloxacin.
Experimental Workflows
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of Enrofloxacin Methyl Ester.
References
- 1. Enrofloxacin—The Ruthless Killer of Eukaryotic Cells or the Last Hope in the Fight against Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enrofloxacin Methyl Ester | LGC Standards [lgcstandards.com]
- 4. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
